molecular formula C8H14 B14585362 1-Ethyl-2-(propan-2-ylidene)cyclopropane CAS No. 61558-33-6

1-Ethyl-2-(propan-2-ylidene)cyclopropane

Cat. No.: B14585362
CAS No.: 61558-33-6
M. Wt: 110.20 g/mol
InChI Key: IKXUNIYKJZZLBT-UHFFFAOYSA-N
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Description

1-Ethyl-2-(propan-2-ylidene)cyclopropane is a specialized cyclopropane derivative of interest in advanced chemical research and development. Compounds featuring a cyclopropane ring, the smallest cycloalkane, are valued for their significant ring strain, which imparts unique reactivity useful in synthetic organic chemistry for constructing complex molecular architectures . The propylidene substituent on the ring may make this compound a potential intermediate in synthesis, particularly in cycloaddition reactions or as a precursor in the preparation of more complex strained molecules. Researchers exploring novel materials, catalytic systems, or pharmaceutical candidates may find applications for this compound due to the proven utility of cyclopropane-containing structures in medicinal chemistry and materials science . The structural motif of a cyclopropane ring fused with unsaturated groups is often investigated for its distinctive electronic properties and potential in polymer science. Handle with care under standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61558-33-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1-ethyl-2-propan-2-ylidenecyclopropane

InChI

InChI=1S/C8H14/c1-4-7-5-8(7)6(2)3/h7H,4-5H2,1-3H3

InChI Key

IKXUNIYKJZZLBT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1=C(C)C

Origin of Product

United States

Preparation Methods

Mechanism and Stereochemical Considerations

The Zn-Cu alloy reduces CH$$2$$I$$2$$ to form a iodomethylzinc iodide (ICH$$2$$ZnI) species, which acts as a carbenoid. This intermediate undergoes a concerted [2+1] cycloaddition with the alkene’s π-bond, preserving the alkene’s geometry in the resulting cyclopropane. For 1-ethyl-2-(propan-2-ylidene)cyclopropane, the starting alkene must incorporate both ethyl and isopropylidene groups. A proposed substrate is 3-ethyl-2-methylpent-2-ene, which upon reaction with CH$$2$$I$$_2$$/Zn-Cu yields the target compound with >90% trans selectivity.

Experimental Protocol

  • Reagents : CH$$2$$I$$2$$ (1.2 equiv), Zn-Cu couple (2.5 equiv), anhydrous ether.
  • Conditions : Ultrasonic irradiation at 45°C for 3 hours.
  • Workup : Quenching with NH$$4$$Cl, extraction with ether, and chromatography (SiO$$2$$, hexane/ethyl acetate).
  • Yield : 60–70%.

Advantages : High stereospecificity, compatibility with functionalized alkenes.
Limitations : Handling of pyrophoric Zn-Cu and toxic CH$$2$$I$$2$$.

Photolytic Decomposition of Diazomethane

Diazomethane (CH$$2$$N$$2$$) under UV light generates methylene carbene (:CH$$_2$$), which adds to alkenes to form cyclopropanes.

Reaction Pathway

Photolysis cleaves CH$$2$$N$$2$$ into nitrogen gas and singlet methylene carbene, which inserts into the alkene bond. For this compound, the alkene precursor (e.g., 3-ethyl-2-methylpent-2-ene) reacts with :CH$$_2$$ to form the cyclopropane ring.

Procedure and Challenges

  • Reagents : CH$$2$$N$$2$$ (excess), alkene (1.0 equiv).
  • Conditions : UV light (254 nm), inert atmosphere, –78°C to prevent side reactions.
  • Yield : 40–50%.

Advantages : Atom-economical, no metal residues.
Limitations : Explosive hazard of CH$$2$$N$$2$$, poor stereocontrol compared to Simmons-Smith.

Dihalocarbene Addition from Haloforms

Dihalocarbenes (e.g., :CCl$$2$$) generated from chloroform (CHCl$$3$$) and strong base (e.g., KOH) add to alkenes, forming dihalocyclopropanes. Subsequent dehalogenation yields the desired cyclopropane.

Synthetic Route

  • Carbene Generation :
    $$
    \text{CHCl}3 + \text{KOH} \rightarrow \text{Cl}^- + \text{:CCl}2 + \text{H}_2\text{O}
    $$
  • Cyclopropanation :
    :CCl$$_2$$ adds to the alkene, forming 1,1-dichloro-2-ethyl-3-(propan-2-ylidene)cyclopropane.
  • Dehalogenation :
    Reduction with Zn/HOAc removes chlorine atoms, yielding the target compound.

Optimization and Outcomes

  • Reagents : CHCl$$_3$$ (3.0 equiv), KOH (5.0 equiv), Zn/HOAc (for dehalogenation).
  • Conditions : Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enhances carbene stability.
  • Yield : 30–40% after dehalogenation.

Advantages : Scalable with inexpensive reagents.
Limitations : Low regioselectivity, multiple steps required.

Comparative Analysis of Methods

Method Reagents Yield Stereoselectivity Safety Concerns
Simmons-Smith CH$$2$$I$$2$$, Zn-Cu 60–70% High (trans preferred) Toxic CH$$2$$I$$2$$
Diazomethane Photolysis CH$$2$$N$$2$$, UV 40–50% Moderate Explosive CH$$2$$N$$2$$
Dihalocarbene Addition CHCl$$_3$$, KOH, Zn/HOAc 30–40% Low Carcinogenic CHCl$$_3$$

Emerging Techniques and Innovations

Recent patents (e.g., WO2022058595A1) highlight advances in cyclopropanation using chiral catalysts to enhance enantioselectivity. For instance, rhodium(II) carboxylates with diazo compounds enable asymmetric synthesis, though applications to this compound remain exploratory.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-2-(propan-2-ylidene)cyclopropane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(propan-2-ylidene)cyclopropane involves its interaction with molecular targets through its strained ring structure. The high reactivity of the cyclopropane ring allows it to participate in various chemical reactions, including ring-opening reactions that can lead to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Derivatives

Compound Substituents Key Functional Groups Molecular Features
1-Ethyl-2-(propan-2-ylidene)cyclopropane Ethyl, propan-2-ylidene Alkyl, alkene High strain, electrophilic sites
Dimethyl 2-(but-1-en-1-ylidene)cyclopropane-1,1-dicarboxylate Dimethyl ester, butenylidene Ester, alkene Stabilized by electron-withdrawing groups
DA cyclopropane Nitro, carboxylate Nitro, ester Activated for nucleophilic attack

Reactivity and Stereochemical Considerations

  • Reactivity : Propan-2-ylidene substituents likely enhance electrophilicity, facilitating ring-opening reactions or [3+2] cycloadditions. This contrasts with nitrocyclopropanes, where electron-withdrawing groups slow nucleophilic attack .
  • Stereochemistry : Cyclopropane derivatives with chiral centers (e.g., pyrethroids in ) exhibit diastereomerism, altering physical properties like melting points and solubility. For this compound, geometric isomerism (cis/trans) at the propan-2-ylidene group may influence stability .
  • Force Field Parameters : Molecular dynamics simulations () show that substituents like ethyl and propan-2-ylidene require optimized bonded parameters (bond angles, dihedrals) to accurately model ring strain .

Q & A

Q. Critical Parameters :

FactorImpact
Catalyst choiceRh(II) improves regioselectivity; Cu(I) favors steric control
Solvent polarityPolar aprotic solvents (e.g., DCM) enhance carbene stability
TemperatureLower temps (0–25°C) reduce side reactions (e.g., dimerization)

Yield optimization requires balancing steric hindrance from the ethyl and isopropylidene groups with electronic effects. Characterization via 1^1H NMR and X-ray crystallography is essential to confirm regiochemistry .

Basic Question: What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and ring strain via programs like SHELXL . Example: The cyclopropane C–C bond length (~1.51 Å) and deviations from ideal sp3^3 hybridization confirm strain .
  • NMR spectroscopy : 13^{13}C NMR detects deshielded cyclopropane carbons (δ 10–25 ppm), while 1^1H NMR reveals coupling patterns for substituent orientation.
  • Computational modeling : DFT (e.g., B3LYP/6-31G*) predicts frontier molecular orbitals and strain energy, validated against experimental data .

Basic Question: How does the reactivity of this cyclopropane derivative compare to non-strained alkanes in substitution or addition reactions?

Methodological Answer:
The cyclopropane ring’s angle strain (60° vs. 109.5° in alkanes) increases reactivity:

  • Electrophilic addition : Reacts rapidly with Br2_2/H2_2O due to ring strain, forming dibrominated products.
  • Ring-opening : Acidic conditions (e.g., H2_2SO4_4) induce cleavage to form alkenes or carbonyl derivatives.
  • Substitution : Nucleophilic attack is hindered by steric bulk from the ethyl and isopropylidene groups, requiring polar solvents (e.g., DMSO) .

Advanced Question: What strategies address stereochemical challenges in asymmetric synthesis of this cyclopropane?

Methodological Answer:
Asymmetric cyclopropanation requires chiral auxiliaries or catalysts:

  • Chiral Rh(II) complexes : Induce enantioselectivity via carbene transfer (e.g., up to 90% ee reported for similar systems ).
  • Chiral ligands : Binaphthol-derived ligands paired with Cu(I) improve diastereomeric excess.
  • Dynamic kinetic resolution : Exploit ring strain to favor one enantiomer during ring formation.

Validation via chiral HPLC or X-ray crystallography (e.g., Flack parameter analysis ) is critical.

Advanced Question: How can computational models predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model interactions with host molecules (e.g., cyclodextrins) using force fields like AMBER.
  • Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules ) identifies motifs stabilizing crystal packing.
  • Docking studies : Predict binding affinities for drug design applications by analyzing steric and electronic complementarity .

Advanced Question: What role does this cyclopropane play in medicinal chemistry, particularly in conformational restriction of bioactive molecules?

Methodological Answer:
The cyclopropane’s rigidity is exploited to:

  • Lock pharmacophores : Restrict peptide backbones into bioactive conformations (e.g., δ-peptide foldamers ).
  • Enhance metabolic stability : Reduce rotational freedom, slowing enzymatic degradation.
  • Modulate receptor binding : Introduce steric bulk to improve selectivity (e.g., in kinase inhibitors ).

Advanced Question: How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).
  • Dynamic effects in NMR : Low-temperature NMR or variable-temperature studies distinguish static vs. dynamic disorder.
  • Crystallographic refinement : SHELXL’s TWIN command models twinning or disorder in XRD data .
  • Theoretical benchmarking : Compare DFT-optimized geometries with experimental bond lengths/angles .

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